(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823582-25-7
VCID: VC2958259
InChI: InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H
SMILES: C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl
Molecular Formula: C14H18ClNO
Molecular Weight: 251.75 g/mol

(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride

CAS No.: 1823582-25-7

Cat. No.: VC2958259

Molecular Formula: C14H18ClNO

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride - 1823582-25-7

Specification

CAS No. 1823582-25-7
Molecular Formula C14H18ClNO
Molecular Weight 251.75 g/mol
IUPAC Name 8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride
Standard InChI InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H
Standard InChI Key HPMCUADSNVSIJP-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl
Canonical SMILES C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl

Introduction

Physical and Chemical Properties

Basic Physicochemical Properties

The fundamental physical and chemical properties of (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride are presented in Table 1:

PropertyValue
CAS Number1823582-25-7
Molecular FormulaC₁₄H₁₈ClNO
Molecular Weight251.75 g/mol
IUPAC Name8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride
Standard InChIInChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H
Standard InChIKeyHPMCUADSNVSIJP-UHFFFAOYSA-N
SMILESC1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl
PubChem Compound ID86263312

Structural Characteristics

The compound consists of an 8-azabicyclo[3.2.1]octane core structure with a phenyl ketone (benzoyl) substituent at the 3-position. The nitrogen atom at position 8 of the bicyclic system is protonated to form a hydrochloride salt, which enhances water solubility compared to the free base form.

This bicyclic structure is characterized by:

  • A nitrogen-containing bridge that creates a rigid three-dimensional scaffold

  • A carbonyl group connecting the bicyclic system to the phenyl ring

  • A stereogenic center at the 3-position, which can influence binding interactions with potential biological targets

  • Conformational constraints that affect the spatial arrangement of functional groups

Physical Appearance and Properties

While specific physical appearance data is limited in the literature, compounds of this class typically present as crystalline solids, often white to off-white in color. The hydrochloride salt formation generally improves:

  • Water solubility

  • Stability during storage

  • Handling properties in laboratory settings

  • Bioavailability in physiological systems

Synthesis and Preparation

From 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

One potential approach involves acylation of the corresponding 3-hydroxy derivative:

  • Starting with 8-azabicyclo[3.2.1]octan-3-ol

  • Acylation with benzoyl chloride or benzoic anhydride

  • Formation of the hydrochloride salt using hydrogen chloride

From Tropinone Precursors

Another approach may utilize tropinone (3-tropanone) as a precursor:

  • Selective reduction to obtain the corresponding alcohol

  • Acylation with appropriate phenyl-containing reagents

  • Salt formation to yield the target compound

Challenges in Synthesis

The synthesis of compounds containing the 8-azabicyclo[3.2.1]octane scaffold presents several challenges:

  • Controlling stereoselectivity at the 3-position

  • Achieving regioselective functionalization

  • Preventing unwanted side reactions during the acylation steps

  • Purification of intermediates and final products

Biological Activity and Applications

Research Applications

This compound serves as an important chemical tool in various research contexts:

  • As a synthetic intermediate for developing more complex tropane derivatives

  • For structure-activity relationship studies in medicinal chemistry

  • As a potential pharmacological probe for studying receptor binding interactions

Related Compounds with Established Activities

Research on structurally related compounds provides insight into potential applications. Derivatives containing the 8-azabicyclo[3.2.1]octane scaffold with various substituents have been investigated for diverse biological activities . For example, compounds such as (4-chlorophenyl)((1R,3r,5S)-3-(phenyl amino)-8-azabicyclo[3.2.1]octan-8-yl)methanone derivatives have been synthesized and evaluated for their biological properties .

Chemical Reactivity and Stability

Reactivity Profile

The chemical reactivity of (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride is defined by its functional groups:

Ketone Group

The carbonyl functionality can participate in:

  • Nucleophilic addition reactions

  • Reduction to secondary alcohols

  • Wittig and related olefination reactions

  • Enolate formation under basic conditions

Tertiary Amine Salt

The protonated nitrogen center (as hydrochloride salt) may undergo:

  • Salt-to-free base conversion under basic conditions

  • Quaternization reactions

  • Potential elimination reactions under certain conditions

Stability Considerations

The stability profile of this compound is influenced by several factors:

  • pH sensitivity: May undergo hydrolysis in strongly acidic or basic media

  • Photosensitivity: Potential degradation upon exposure to light

  • Thermal stability: May decompose at elevated temperatures

  • Oxidative stability: The tertiary amine center may be susceptible to oxidation

Analytical Methods and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information:

  • ¹H NMR would typically show:

    • Aromatic protons of the phenyl ring (δ ~7.3-8.0 ppm)

    • Methine proton at C-3 (δ ~4.5-5.0 ppm)

    • Complex pattern for the bicyclic ring protons (δ ~1.5-3.5 ppm)

    • Potential broadened signals due to the nitrogen center

  • ¹³C NMR would reveal:

    • Carbonyl carbon (δ ~195-200 ppm)

    • Aromatic carbons (δ ~125-140 ppm)

    • Bridgehead carbons (δ ~55-65 ppm)

    • Remaining aliphatic carbons (δ ~25-40 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • C=O stretching (~1680-1700 cm⁻¹)

  • Aromatic C=C stretching (~1450-1600 cm⁻¹)

  • N-H stretching from the ammonium salt (~2400-2800 cm⁻¹)

  • C-N stretching (~1250-1350 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would provide:

  • Molecular ion peak corresponding to the free base (m/z 215)

  • Characteristic fragmentation pattern including loss of the phenyl group

  • Base peak potentially arising from the bicyclic amine fragment

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable tools for:

  • Purity assessment

  • Reaction monitoring during synthesis

  • Identification when compared with authentic standards

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction analysis can provide:

  • Exact three-dimensional arrangement

  • Bond lengths and angles

  • Crystal packing information

  • Absolute configuration determination

Safety MeasureRecommendation
Personal Protective EquipmentGloves, safety glasses, lab coat
VentilationUse fume hood or well-ventilated area
StorageStore in tightly closed container in cool, dry place
IncompatibilitiesStrong oxidizing agents, strong bases
DisposalFollow local regulations for chemical waste disposal

Emergency Procedures

Standard emergency procedures for chemical exposure should be followed:

  • Skin contact: Wash with soap and water

  • Eye contact: Rinse with water for at least 15 minutes

  • Inhalation: Move to fresh air

  • Ingestion: Seek immediate medical attention

Research Applications and Future Directions

Current Research Landscape

The 8-azabicyclo[3.2.1]octane scaffold continues to generate interest in medicinal chemistry research. The addition of various functional groups to this core structure, including the phenyl methanone group as in (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride, creates opportunities for developing compounds with selective receptor interactions.

Related research includes:

  • Development of imaging agents for specific receptor systems

  • Investigation of structure-activity relationships among tropane derivatives

  • Synthesis of novel analogs with enhanced pharmacological profiles

Future Research Directions

Promising areas for future research on this compound and related derivatives include:

  • Systematic structure-activity relationship studies

  • Investigation of stereochemical effects on biological activity

  • Development of synthetic methodologies for accessing stereochemically defined analogs

  • Exploration of potential applications in neurological disorder treatments

  • Computational modeling of binding interactions with target receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator